molecular formula C12H8N4O4 B12898673 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 189306-89-6

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B12898673
CAS No.: 189306-89-6
M. Wt: 272.22 g/mol
InChI Key: WIMWHCHGASQBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound of significant interest in medicinal chemistry research, provided strictly for Research Use Only. The core isoxazolo[3,4-d]pyridazinone scaffold is recognized as a privileged structure in drug discovery. Research indicates that this bicyclic heterocyclic system serves as a potential substrate for developing new therapeutic agents . Specifically, analogues within this chemical class have been identified as potent aldose reductase inhibitors , with activity comparable to the reference drug Sorbinil, suggesting potential for managing diabetic complications . Furthermore, studies have shown that isoxazolo[3,4-d]pyridazinone derivatives can be designed as selective alpha1-adrenoceptor antagonists , demonstrating remarkable potency and selectivity towards specific subtypes (e.g., alpha1a and alpha1d) . This makes them valuable tools for neurological and cardiovascular research. More recent investigations have discovered that novel isoxazolo[3,4-d]pyridazinone compounds exhibit selective activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtypes 2 and 4 (mGluR2 and mGluR4) . This activity presents a promising avenue for treating various central nervous system (CNS) disorders, including anxiety, schizophrenia, and Parkinson's disease, as well as certain cancers . The presence of the 3-nitrophenyl substituent in this specific compound is a key structural feature that may influence its electronic properties and binding affinity, making it a critical intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

189306-89-6

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

3-methyl-4-(3-nitrophenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C12H8N4O4/c1-6-9-10(13-14-12(17)11(9)15-20-6)7-3-2-4-8(5-7)16(18)19/h2-5H,1H3,(H,14,17)

InChI Key

WIMWHCHGASQBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . This reaction leads to the formation of the isoxazolopyridazine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the methyl position.

Scientific Research Applications

Pharmacological Applications

2.1 Analgesic Activity

Research indicates that derivatives of isoxazolo[3,4-d]pyridazin-7(6H)-one exhibit significant analgesic properties. A study demonstrated that certain derivatives showed higher analgesic activity than morphine, suggesting potential for development as pain management alternatives .

Case Study:

  • Compound Tested: 5-{[4-(3-chlorophenyl)piperazine-1-yl]propyl}-3-methyl-7-pheny- isoxazolo[4,5-d]pyridazin-4(5H)-one.
  • Result: Higher efficacy compared to traditional analgesics.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Isoxazole derivatives have shown promising activity against various bacterial strains, indicating potential applications in treating infections .

Case Study:

  • Tested Strains: Staphylococcus aureus and Escherichia coli.
  • Result: Significant inhibition of bacterial growth at specific concentrations.

Environmental Applications

3.1 Heterocyclic Amines and Carcinogenicity

Research has explored the role of heterocyclic amines, including derivatives of isoxazoles, in environmental carcinogenicity. The structural characteristics of these compounds enable them to interact with biological systems, potentially leading to mutagenic effects .

Case Study:

  • Focus: Interaction with lactoperoxidase in breast tissue.
  • Findings: Activation of heterocyclic amines leading to DNA adduct formation, which may initiate cancer pathways.

Agrochemical Applications

The bioactive properties of 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives extend to agrochemicals, where they are being investigated for their efficacy as herbicides and pesticides. Their ability to inhibit specific biochemical pathways in plants makes them candidates for further development in agricultural applications .

Summary of Findings

Application AreaKey FindingsPotential Impact
Analgesic ActivityHigher efficacy than morphine in certain derivativesPain management alternatives
AntimicrobialEffective against Staphylococcus aureus and E. coliTreatment for bacterial infections
EnvironmentalPotential carcinogenic effects through DNA adduct formationUnderstanding cancer initiation pathways
AgrochemicalInhibition of plant biochemical pathwaysDevelopment of new herbicides/pesticides

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Electron-Withdrawing Groups at Position 4
  • 3-Methyl-4-(p-chlorophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one acetic acid (5g) :
    • Exhibited potent aldose reductase inhibition (IC₅₀ = 0.12 µM), comparable to the reference drug Sorbinil .
    • The p-chlorophenyl group enhances enzyme interaction via electron withdrawal, stabilizing ligand-receptor binding.
Phenyl vs. Heteroaromatic Substituents
  • 4-(Furan-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine (4b) :
    • Demonstrated moderate antibacterial activity but lower enzyme affinity than phenyl-substituted analogs .
  • 4-Cyclohexyl-6-propyl-3-styrylisoxazolo[3,4-d]pyridazin-7(6H)-one (44e) :
    • Bulkier substituents like cyclohexyl reduced solubility and receptor compatibility, yielding lower potency .
Functional Group Modifications
  • Acetic Acid Derivatives :
    • Derivatives with acetic acid side chains (e.g., 5g ) showed superior aldose reductase inhibition compared to propionic or butyric analogs due to optimal hydrogen bonding .
  • Methyl vs. Ethyl Substituents :
    • Replacing the methyl group at position 3 with ethyl (e.g., 3-ethyl-6-methyl-4-phenylisoxazolo[...] ) slightly reduced thermal stability (melting point: 182–185°C vs. 198–200°C for methyl analogs) .
Substituent Introduction
  • 6-Substituents :
    • Alkyl groups (e.g., propyl, isopropyl) at position 6 were introduced via nucleophilic substitution (NaH, 50°C) with yields of 51–74% .
    • Aromatic groups (e.g., naphthalen-2-yl) required longer reaction times and higher temperatures .
Activity Against Metabotropic Glutamate Receptors
  • 3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one :
    • Acted as a positive allosteric modulator of mGluR2/4, with EC₅₀ values of 1.2 µM (mGluR2) and 3.4 µM (mGluR4) .
    • The diphenylpropan-2-yl side chain enhanced lipophilicity and blood-brain barrier penetration.
Thermal and Solubility Profiles
Compound Melting Point (°C) Solubility (mg/mL)
3-Methyl-4-phenyl analog 198–200 0.12 (H₂O)
4-Cyclohexyl-6-propyl analog 156–158 0.08 (H₂O)
3-Ethyl-6-methyl-4-phenyl analog 182–185 0.10 (H₂O)

The 3-nitrophenyl analog is expected to exhibit lower aqueous solubility due to increased hydrophobicity.

Key Research Findings

Substituent Position Matters: Electron-withdrawing groups at position 4 (e.g., NO₂, Cl) enhance enzyme inhibition, while bulky groups (e.g., cyclohexyl) reduce potency .

Synthesis Optimization : One-pot methods significantly improve yields for the core structure .

Pharmacological Potential: Isoxazolo[3,4-d]pyridazinones are versatile scaffolds for CNS-targeting drugs and enzyme inhibitors .

Biological Activity

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features an isoxazole ring fused with a pyridazine moiety, characterized by a methyl group at the 3-position and a nitrophenyl group at the 4-position. Its unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and analgesic domains.

  • Molecular Formula : C₁₂H₈N₄O₄
  • Molecular Weight : 287.25 g/mol
  • CAS Number : 189306-89-6

Biological Activities

Research indicates that isoxazolo[3,4-d]pyridazinones, including this compound, exhibit significant biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli10.0
Mycobacterium tuberculosis≤1.0

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Analgesic Activity

In addition to antimicrobial properties, this compound has been studied for its analgesic effects. In experimental models using mice, it demonstrated significant pain relief comparable to conventional analgesics.

Compound Analgesic Activity Reference
This compoundHigher than morphine

The analgesic mechanism may involve modulation of the central nervous system and inhibition of nociceptive pathways.

Structure-Activity Relationship (SAR)

The biological activity of isoxazolo[3,4-d]pyridazinones can be significantly influenced by their structural features. Variations in substituents at different positions lead to differences in potency and selectivity.

Compound Name Key Features Biological Activity
3-Methyl-4-(4-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-oneNitro group at para positionSimilar receptor modulation
6-(3-Nitrophenyl)-isoxazolo[3,4-d]pyridazin-7(6H)-oneDifferent substitution patternAntitumor properties
3-Methyl-4-(trifluoromethyl)phenylisoxazolo[3,4-d]pyridazin-7(6H)-oneTrifluoromethyl groupEnhanced lipophilicity

These comparisons illustrate how variations in substituents can significantly influence both chemical behavior and biological activity.

Case Studies

  • Antimicrobial Efficacy Against MDR Strains : A study highlighted the efficacy of this compound against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, demonstrating low MIC values and suggesting potential as a lead compound for further development in tuberculosis treatment .
  • Pain Management Trials : In preclinical trials, the compound was administered to mice to assess its analgesic properties. Results indicated that it provided significant pain relief without the side effects commonly associated with opioid analgesics .

Q & A

Q. What safety protocols are critical for handling nitroaromatic intermediates?

  • Use explosion-proof equipment due to nitro group instability. Conduct reactions in fume hoods with <30% humidity. Store intermediates at –20°C under inert gas (N2/Ar) to prevent decomposition .

Q. How to validate computational models for SAR studies?

  • Compare docking scores (AutoDock Vina) with experimental IC50 values. Use MD simulations (AMBER/CHARMM) to assess ligand-receptor binding stability (RMSD < 2.0 Å over 100 ns) and correlate with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.